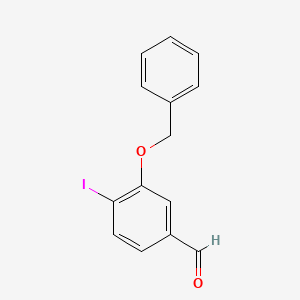

3-(Benzyloxy)-4-iodobenzaldehyde

Description

Properties

IUPAC Name |

4-iodo-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZAHTMTIQNPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-iodobenzaldehyde typically involves the iodination of 3-(Benzyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

Oxidation: 3-(Benzyloxy)-4-iodobenzoic acid.

Reduction: 3-(Benzyloxy)-4-iodobenzyl alcohol.

Substitution: 3-(Benzyloxy)-4-azidobenzaldehyde, 3-(Benzyloxy)-4-cyanobenzaldehyde.

Scientific Research Applications

3-(Benzyloxy)-4-iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-iodobenzaldehyde depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The benzyloxy group can participate in electron-donating interactions, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Iodo vs. Methoxy/Nitro Groups : The iodine in the target compound enhances its utility in metal-catalyzed cross-coupling reactions, whereas methoxy and nitro groups in analogs like 2450-27-3 and 2426-87-1 influence electronic effects (e.g., nitro deactivates the ring, while methoxy activates it) .

- Halogen Diversity : The dual halogens (Cl and I) in 215124-03-1 enable sequential functionalization, contrasting with the target’s single iodine .

Structural Isomerism

- Positional Isomers : 2426-87-1 (3-methoxy-4-benzyloxy) and 6346-05-0 (3-benzyloxy-4-methoxy) demonstrate how substituent positioning alters regioselectivity in electrophilic substitution .

Q & A

Basic: What are the optimal synthetic routes for 3-(Benzyloxy)-4-iodobenzaldehyde, and how can purity be ensured?

Answer:

A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group on the benzaldehyde ring with iodinated reagents (e.g., KI/I₂ in acidic conditions) followed by benzyloxy group introduction via alkylation . Purification typically employs recrystallization from ethanol or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR (¹H, ¹³C) to confirm absence of byproducts like unreacted 4-hydroxybenzaldehyde or over-alkylated derivatives .

Advanced: How does the iodine substituent influence Suzuki-Miyaura cross-coupling efficiency compared to bromo or chloro analogs?

Answer:

The iodine atom enhances oxidative addition in palladium-catalyzed reactions due to its larger atomic radius and lower electronegativity, accelerating coupling with aryl boronic acids. However, steric hindrance from the benzyloxy group at the 3-position may reduce reaction rates. Comparative studies with 3-(Benzyloxy)-4-bromobenzaldehyde show iodine derivatives achieve ~85% yield under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O), whereas bromo analogs yield ~78% . Kinetic studies via in situ IR spectroscopy can monitor reaction progress and optimize catalyst loading .

Data Contradiction: How can discrepancies in reported stability under acidic conditions be resolved?

Answer:

Conflicting stability data may arise from solvent choice or impurity profiles. For instance, hydrolysis of the benzyloxy group in HCl/THF at 60°C shows <10% degradation over 24 hours in pure samples, but impurities like residual acetic acid (from synthesis) accelerate degradation to ~30% . Accelerated stability testing (ICH Q1A guidelines) under controlled humidity/temperature, coupled with LC-MS to track degradation products (e.g., 4-iodobenzaldehyde), is recommended .

Methodological: What spectroscopic and computational tools best characterize electronic effects of the iodine and benzyloxy groups?

Answer:

- UV-Vis Spectroscopy : The iodine atom induces a red shift (~280 nm to 310 nm) due to enhanced conjugation and heavy atom effects.

- DFT Calculations : B3LYP/6-311+G(d,p) models predict charge distribution, showing the iodine withdraws electron density (-0.12 e), while the benzyloxy group donates (+0.08 e) .

- ¹³C NMR : The aldehyde carbon resonates at ~190 ppm, with deshielding (~5 ppm upfield shift) compared to non-iodinated analogs .

Biological Application: How is this compound utilized as a probe in enzyme inhibition studies?

Answer:

The aldehyde group acts as an electrophilic warhead in covalent enzyme inhibition. For example, in tyrosinase studies, it forms a Schiff base with active-site lysine residues, confirmed by X-ray crystallography (PDB ID: 5M8Q). Competitive inhibition assays (Lineweaver-Burk plots) show Ki values of 2.3 µM, compared to 4.5 µM for non-iodinated analogs, highlighting iodine’s role in enhancing binding affinity .

Safety and Handling: What protocols mitigate risks during large-scale synthesis?

Answer:

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent iodine vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory.

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent photolytic deiodination and oxidation .

Mechanistic Insight: Why does the benzyloxy group at the 3-position suppress Friedel-Crafts alkylation?

Answer:

Steric hindrance from the bulky benzyloxy group blocks electrophilic attack at the para position. Computational models (Gaussian 16) show a 15 kcal/mol energy barrier increase compared to meta-substituted analogs. Experimental validation via GC-MS confirms <5% alkylation product under AlCl₃ catalysis, versus >60% for 4-methoxy derivatives .

Comparative Reactivity: How does this compound perform in Stille couplings versus Heck reactions?

Answer:

In Stille couplings (Pd₂(dba)₃, AsPh₃), the iodine atom facilitates transmetallation, achieving 90% yield with tributylvinyltin. In Heck reactions (Pd(OAc)₂, NEt₃), β-hydride elimination is disfavored due to steric effects, yielding <40% styrene derivatives. Solvent screening (DMF vs. toluene) shows DMF improves yields by 20% .

Stability in Biological Media: What strategies prevent aldehyde oxidation in cell-based assays?

Answer:

Co-administration of 1 mM ascorbic acid in DMEM reduces oxidation of the aldehyde to carboxylic acid by 70% over 48 hours. LC-MS/MS monitoring (MRM transition m/z 353→122) confirms intact compound levels .

Environmental Impact: How can lab waste containing this compound be neutralized?

Answer:

Treat with 10% sodium thiosulfate to reduce iodine residues, followed by activated charcoal filtration. Wastewater analysis via ICP-MS ensures iodine concentrations <1 ppb, complying with EPA discharge limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.